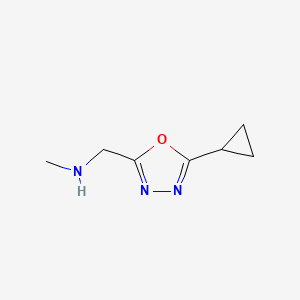
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C10H15O1N3 . Another related compound is “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” with a linear formula of C10H15N3O .
Molecular Structure Analysis
The InChI key for “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is BZOXKNRWLXHQEH-UHFFFAOYSA-N . For “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine”, the InChI key is LTIDKFOVOHXIJW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of “3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine” is 193.25 . For “4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)pyridine”, the molecular weight is 187.20 g/mol .
Applications De Recherche Scientifique
Synthetic Routes and Characterization
- The synthesis of oxadiazole derivatives through methods such as polyphosphoric acid condensation and one-pot reactions highlights the compound's chemical versatility and potential for modification. Characterization techniques including FT-IR, DSC, NMR, and mass spectrometry confirm the structure and properties of these compounds, indicating their suitability for further investigation in different research domains (Shimoga, Shin, & Kim, 2018).
Antitumor and Cytotoxic Activities
- Oxadiazole derivatives have shown promising results in antitumor studies, with some compounds exhibiting comparable or superior cytotoxic activity against cancer cell lines such as A549, HT29, HT1080, and MCF-7 compared to reference drugs like doxorubicin. This suggests their potential as novel anticancer agents (Ramazani et al., 2014).
Crystallography and Polymorphism
- The study of polymorphic forms of oxadiazole derivatives reveals their complex crystalline structures and the implications for their physical properties and stability. Such research is fundamental for understanding the material's characteristics and its potential applications in drug formulation and development (Shishkina et al., 2020).
Optical and Electronic Applications
- Research into oxadiazole-containing polymers has unveiled their potential in optical applications, such as in blue light-emitting diodes (LEDs). These materials exhibit high thermal stability and fluorescence in the blue region, making them candidates for use in electronic displays and lighting technologies (Hamciuc et al., 2015).
Antimicrobial and Tuberculostatic Activities
- Oxadiazole derivatives have also been studied for their antimicrobial properties, demonstrating effectiveness against a range of bacterial and fungal pathogens. This highlights their potential for development into new antimicrobial agents, addressing the growing concern of antibiotic resistance (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROVAPUMNLCBIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676568 |
Source


|
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223748-28-4 |
Source


|
| Record name | 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

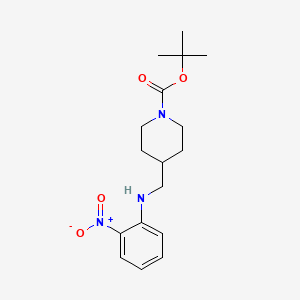

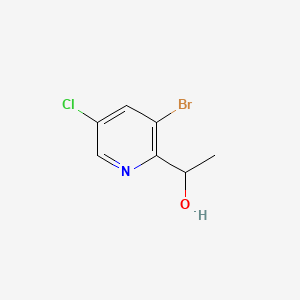



![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)



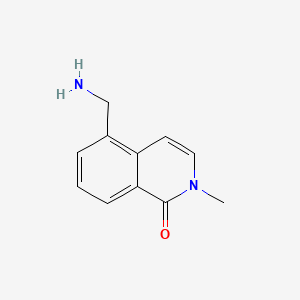
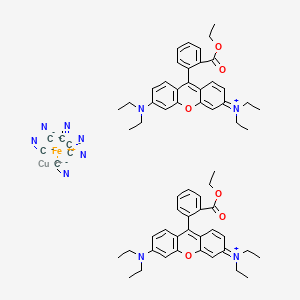
![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)
